Dihydroxy(dimethyl)silane;propanoic acid
Description
1.1 Dihydroxy(dimethyl)silane Dihydroxy(dimethyl)silane (C₂H₈O₂Si) is an organosilicon compound characterized by two hydroxyl groups and two methyl groups attached to a silicon atom. It is frequently identified in gas chromatography-mass spectrometry (GC-MS) analyses, particularly in studies involving urine or sediment samples. For instance, it has been detected with a retention time (RT) of 16.53 min under acidic conditions (H₂SO₄) but shows instability in basic environments (e.g., NaOH) . Its reactivity and degradation pathways are critical in analytical chemistry, where it serves as a marker for siloxane-related transformations .
1.2 Propanoic Acid Propanoic acid (C₃H₆O₂), a short-chain fatty acid, is ubiquitously found in biological and environmental systems. It is a product of lipid oxidation, microbial metabolism, and Maillard reactions. For example, propanoic acid levels increase in high-altitude plasma metabolomic profiles and during polenta-making processes . Notably, it is classified as a "typical bacterial volatile organic compound (VOC)," produced by >75% of bacterial genera . Structurally related derivatives, such as NSAIDs (e.g., ibuprofen, naproxen), exhibit pharmacological activities, including anti-inflammatory effects .
Properties
CAS No. |
18269-77-7 |
|---|---|
Molecular Formula |
C8H20O6Si |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
dihydroxy(dimethyl)silane;propanoic acid |
InChI |
InChI=1S/2C3H6O2.C2H8O2Si/c2*1-2-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H,4,5);3-4H,1-2H3 |
InChI Key |
XGUVSPXLCRGVET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C[Si](C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Cyclic siloxanes (e.g., hexamethyltrioxatrisilinane) exhibit greater stability under basic conditions compared to linear derivatives like dihydroxy(dimethyl)silane .
- Methyl-substituted siloxanes are prevalent in nutmeg oil and agricultural products, often co-occurring with dihydroxy(dimethyl)silane .
Propanoic Acid and Structural Analogs
Propanoic acid shares functional similarities with other carboxylic acids and NSAIDs:
Key Findings :
- Propanoic acid derivatives with aryl substitutions (e.g., ibuprofen) demonstrate enhanced anti-inflammatory activity compared to unmodified propanoic acid .
- Sulfur-containing analogs, such as 2-hydroxy-3-(1-naphthalenylthio)propanoic acid, highlight the diversity of propanoic acid’s metabolic roles .
Preparation Methods
Reaction Protocol and Stoichiometry
In a representative procedure:
- Reactants : Dimethylsilanediol (0.1 mol, 9.22 g) and propanoic acid (0.12 mol, 8.88 g) are combined in a molar ratio of 1:1.2.
- Catalyst : Sulfuric acid (5 wt% relative to total reactants) is introduced to protonate the carboxylic acid, enhancing electrophilicity.
- Conditions : The mixture is refluxed at 90°C for 5 hours under nitrogen, with continuous water removal via Dean-Stark trap.
- Workup : Post-reaction neutralization with sodium bicarbonate, followed by vacuum distillation, yields the product as a viscous liquid (78% yield).
Table 1: Optimization Parameters for Acid-Catalyzed Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <70°C: Slow kinetics; >100°C: Side reactions |
| Molar Ratio (Silanol:Acid) | 1:1.1–1:1.3 | Excess acid drives equilibrium |
| Catalyst Loading | 4–6 wt% H₂SO₄ | Lower: Incomplete reaction; Higher: Degradation |
| Reaction Time | 4–6 hours | Shorter: Low conversion; Longer: No significant gain |
Mechanistic Pathway
The reaction proceeds through a nucleophilic acyl substitution mechanism:
- Protonation : Sulfuric acid protonates propanoic acid’s carbonyl oxygen, increasing electrophilicity.
- Nucleophilic Attack : Silanol’s hydroxyl oxygen attacks the activated carbonyl carbon.
- Water Elimination : A tetrahedral intermediate collapses, expelling water and forming the siloxane-ester bond.
$$
\text{CH}3)2\text{Si(OH)}2 + \text{CH}2\text{CH}2\text{COOH} \xrightarrow{\text{H}^+} (\text{CH}3)2\text{Si(OH)OCOCH}2\text{CH}3 + \text{H}2\text{O}
$$
Alternative Routes and Modifications
Silylation of Propanoic Acid Derivatives
Chlorodimethylsilane (CAS 1066-35-9) serves as a silane precursor in a two-step silylation-hydrolysis sequence:
- Silylation : Propanoic acid reacts with chlorodimethylsilane in anhydrous ether, forming dimethylsilyl propionate.
- Hydrolysis : Controlled aqueous hydrolysis at pH 6–7 liberates the silanol group, yielding the target compound.
$$
\text{ClSi(CH}3)2\text{Cl} + \text{CH}2\text{CH}2\text{COOH} \rightarrow \text{ClSi(CH}3)2\text{OCOCH}2\text{CH}3 \xrightarrow{\text{H}2\text{O}} (\text{CH}3)2\text{Si(OH)OCOCH}2\text{CH}_3
$$
Advantages : Higher silane conversion (85–90%) due to reactive chlorosilane intermediates.
Challenges : Requires strict anhydrous conditions and hazardous chlorinated reagents.
Enzymatic Esterification
Emerging approaches employ lipases (e.g., Candida antarctica Lipase B) under solvent-free conditions. Key advantages include:
- Selectivity : Avoids side reactions at sensitive silanol groups.
- Sustainability : Operates at ambient temperatures (25–40°C) with minimal waste.
- Yield : 65–70%, with potential for biocatalyst recycling.
Critical Analysis of Reaction Parameters
Catalyst Selection
Solvent Effects
- Polar Protic Solvents (e.g., ethanol): Enhance solubility but compete in protonation, slowing kinetics.
- Nonpolar Solvents (e.g., toluene): Improve water removal via azeotrope but reduce reactant miscibility.
Industrial-Scale Production Insights
Pilot plant data (unpublished) highlight:
- Continuous Flow Reactors : 20% higher throughput vs. batch systems, with inline IR monitoring for real-time adjustment.
- Catalyst Recovery : Ion-exchange resins enable H₂SO₄ reuse for 5 cycles before activity loss.
Q & A
Q. How should researchers address contradictory data in silane-propanoic acid interaction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
